2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are widely used in medicine and research. This particular compound is characterized by its unique epoxy and dihydroxy functional groups, which contribute to its specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one typically involves multiple steps, including the formation of the epoxy ring and the introduction of hydroxyl groups. Common starting materials include steroidal precursors, which undergo various chemical transformations such as oxidation, reduction, and epoxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy ring to diols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols.
Scientific Research Applications
Chemistry
In chemistry, (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one is used as a precursor for the synthesis of other steroidal compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand the role of steroids in cell signaling and metabolism.
Medicine
Medically, steroidal compounds are often investigated for their anti-inflammatory, immunosuppressive, and hormonal activities
Industry
In the industrial sector, steroidal compounds are used in the production of pharmaceuticals, cosmetics, and other products. This compound’s unique properties may make it useful in the development of new materials or formulations.
Mechanism of Action
The mechanism of action of (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate gene expression and cellular functions, leading to various biological effects. The epoxy and hydroxyl groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Corticosteroids: Compounds like cortisol and prednisone share structural similarities and are known for their anti-inflammatory properties.
Anabolic Steroids: Compounds such as testosterone and nandrolone are similar in structure and are used to promote muscle growth.
Uniqueness
What sets (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its epoxy ring and multiple hydroxyl groups distinguish it from other steroidal compounds, potentially leading to different pharmacological effects.
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone |
InChI |
InChI=1S/C22H28O4/c1-11-4-7-16(24)20-13(11)5-6-14-15-8-12(2)19(17(25)10-23)21(15,3)9-18-22(14,20)26-18/h4,7,12,14-15,18-19,23-24H,5-6,8-10H2,1-3H3 |
InChI Key |
RDRZUWZDDTXZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=C(C=CC(=C4C35C(O5)CC2(C1C(=O)CO)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.